![molecular formula C16H24ClN3O B5484266 N-butyl-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5484266.png)
N-butyl-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide
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Description
N-butyl-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide, also known as BCTC, is a compound that has been extensively studied for its potential use as a therapeutic agent. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which plays an important role in pain sensation and inflammation.
Scientific Research Applications
Anti-Tubercular Activity
- Compound Activity : Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Findings : Several compounds showed significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM. Some compounds exhibited even better efficacy with IC90 values ranging from 3.73 to 4.00 mM. Importantly, these compounds were non-toxic to human cells .
Cycloalkane Research
- Relevance : The compound’s structure contains a cycloalkane ring. Understanding its properties can shed light on related biological processes .
Indole Derivatives and Antiproliferative Activity
- Biological Potential : Investigate whether this compound or its derivatives exhibit antiproliferative effects against cancer cells or other pathogens .
Synergistic Effects with Existing TB Drugs
- AX-35 : Investigate whether the compound synergizes with AX-35, another potent anti-TB agent targeting QcrB .
DNA Supercoiling Assay
properties
IUPAC Name |
N-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-3-4-7-18-16(21)20-10-8-19(9-11-20)15-12-14(17)6-5-13(15)2/h5-6,12H,3-4,7-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJBWCDIIZXUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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